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Quercetin 3-Caffeylrobinobioside

Cat. No.: B15288762
M. Wt: 772.7 g/mol
InChI Key: DLYWVZSZZMLYSR-QYJZUGQHSA-N
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Description

Contextualization of Quercetin (B1663063) Derivatives within Natural Products Chemistry Research

The quercetin scaffold is a cornerstone in natural products chemistry due to its widespread occurrence and versatile biological profile. nih.govpan.olsztyn.pl Researchers have identified numerous quercetin derivatives, with modifications such as glycosylation, methylation, and acylation, each potentially altering the compound's bioactivity. pan.olsztyn.plbiomedpharmajournal.org The continuous discovery of new quercetin derivatives, with over 230 new compounds identified in a six-year period, underscores the richness of this chemical space. pan.olsztyn.pl These derivatives are investigated for a range of applications, including as antioxidants, antimicrobials, and anti-inflammatory agents. nih.govnih.govpan.olsztyn.pl The structural diversity of quercetin derivatives, stemming from the various substitution patterns, provides a fertile ground for structure-activity relationship studies, aiming to understand how specific chemical modifications influence biological effects. nih.gov

Significance of Glycosylation in Flavonoid Research: An Academic Perspective

Glycosylation, the attachment of sugar moieties, is a crucial modification of flavonoids that profoundly impacts their chemical and biological properties. nih.govnih.gov This process can enhance the water solubility and stability of flavonoids, facilitating their transport and storage within plants. biomedpharmajournal.orgmdpi.com From a research perspective, the nature and position of the sugar group can significantly modulate the bioactivity of the flavonoid. researchgate.netnih.gov While O-glycosylation can sometimes decrease certain in vitro activities, such as antioxidant and anti-inflammatory effects, it can enhance others, including anti-HIV and antiallergic activities. nih.gov Furthermore, in vivo studies have suggested that flavonoid glycosides may exhibit comparable or even superior bioactivity to their aglycone counterparts, potentially due to altered absorption and metabolism. researchgate.netnih.gov The complexity introduced by glycosylation, including the type of sugar and the linkage position, presents both a challenge and an opportunity for researchers to explore the nuanced roles of these natural compounds. nih.gov

Overview of Research Trajectories for Complex Flavonoid Glycosides

The study of complex flavonoid glycosides, such as those with multiple sugar units or acylated sugars, is a dynamic area of research. Current trajectories focus on several key aspects. Firstly, the isolation and structural elucidation of novel complex glycosides from diverse plant sources remain a fundamental pursuit, continually expanding the known chemical diversity. nih.govrsc.org Secondly, there is a growing emphasis on understanding the biosynthetic pathways of these complex molecules in plants, which could pave the way for their production through metabolic engineering. nih.gov A significant area of investigation is the evaluation of their biological activities, moving beyond simple antioxidant assays to more specific and mechanistically detailed studies, including their effects on enzyme inhibition and cellular signaling pathways. tandfonline.commedchemexpress.com Moreover, the development of advanced analytical techniques is crucial for the separation and characterization of these often isomeric and complex structures. nih.govmdpi.com

Quercetin 3-Caffeylrobinobioside: A Case Study

This compound is a specific and complex flavonoid glycoside that exemplifies the intricate structures found in nature. medchemexpress.comchemfaces.com It features a quercetin aglycone linked at the 3-position to a robinobiose (a disaccharide) which is further acylated with a caffeoyl group. The presence of both the complex sugar and the caffeoyl moiety makes it a subject of interest for its potential biological activities.

Research has identified this compound in various plant species. For instance, it has been isolated from the flowers of Cleome ornithopodioides. tandfonline.com

The biological potential of this compound is an active area of investigation. A study involving molecular docking suggested that it has the potential to inhibit the enzyme tyrosinase by forming hydrogen bonds with key amino acid residues in the active site. tandfonline.com However, the same study indicated that the interaction might be intermittent, suggesting a potentially limited inhibitory effect. tandfonline.com Another study has noted its presence in screening libraries of natural products, indicating its availability for broader biological testing. chemfaces.comchemfaces.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36O19 B15288762 Quercetin 3-Caffeylrobinobioside

Properties

Molecular Formula

C36H36O19

Molecular Weight

772.7 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3/b7-3+/t13-,23+,26-,28-,29-,30+,31+,32-,35+,36-/m0/s1

InChI Key

DLYWVZSZZMLYSR-QYJZUGQHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O

Origin of Product

United States

Phytochemical Profiling and Natural Occurrence of Quercetin 3 Caffeylrobinobioside

Methodologies for the Systematic Detection and Identification of Quercetin (B1663063) 3-Caffeylrobinobioside in Botanical Extracts

The identification of specific flavonoid glycosides like Quercetin 3-Caffeylrobinobioside from complex botanical extracts requires sophisticated analytical strategies. These methods are designed to separate, detect, and structurally elucidate individual compounds from a mixture containing hundreds of different molecules.

Metabolomics is the large-scale study of small molecules, such as flavonoids, within a biological sample. Two primary strategies, targeted and untargeted metabolomics, are employed for the analysis of complex plant extracts.

Untargeted Metabolomics: This approach aims to capture a broad and comprehensive snapshot of all measurable metabolites in a sample without a preconceived bias. missouribotanicalgarden.org It is a hypothesis-generating method, ideal for discovering novel or unexpected compounds, including new flavonoid glycosides. In the context of flavonoid profiling, untargeted metabolomics can reveal the presence of a wide array of quercetin derivatives. jst.go.jp The general workflow involves sample extraction, data acquisition using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), data processing, and statistical analysis to identify significant metabolic features. missouribotanicalgarden.org While powerful for discovery, a key challenge is the accurate identification of each detected compound, which can be a significant bottleneck. jst.go.jp

Targeted Metabolomics: In contrast, a targeted approach focuses on the measurement of a specific, predefined set of known metabolites. This method is used to test a specific hypothesis and for precise quantification of compounds like this compound. Targeted analysis offers higher sensitivity, selectivity, and quantitative accuracy compared to untargeted methods. It is the preferred method when the compound of interest has been previously identified and its metabolic pathway is under investigation.

FeatureTargeted MetabolomicsUntargeted Metabolomics
ObjectiveQuantification of specific, known metabolitesComprehensive profiling of all measurable metabolites
ApproachHypothesis-drivenHypothesis-generating (discovery-oriented)
ScopeNarrow (tens to hundreds of compounds)Broad (thousands of compounds)
SelectivityHighLow to moderate
SensitivityHighLower than targeted methods
Data AnalysisStraightforward, based on known standardsComplex, involves feature detection, alignment, and statistical analysis
Compound IdentificationConfirmed with authentic standardsOften putative, based on mass and fragmentation patterns

The combination of chromatography for separation and mass spectrometry for detection is the cornerstone of modern natural product analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate the components of a mixture. researchgate.net In the analysis of plant extracts, Reversed-Phase (RP) HPLC is most commonly used, where a nonpolar stationary phase (like C18) separates compounds based on their hydrophobicity. researchgate.net When coupled with a detector like a Photodiode Array (PDA) or Ultraviolet-Visible (UV-Vis) detector, HPLC can provide preliminary identification and quantification of flavonoids based on their retention time and UV spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of LC with the mass analysis capabilities of MS. LC-MS is indispensable for the analysis of complex mixtures like botanical extracts. jst.go.jp After separation by the LC column, compounds are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.

Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion (a "precursor ion") corresponding to the compound of interest is selected, fragmented, and the resulting "product ions" are analyzed. researchgate.net The fragmentation pattern provides a structural fingerprint that is highly specific to the molecule. For a compound like this compound, MS/MS would reveal fragments corresponding to the loss of the caffeyl group and the robinobiose sugar moiety, as well as the characteristic fragmentation of the quercetin aglycone. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound, further aiding in its identification. nih.govnih.gov

TechniquePrincipleApplication in Flavonoid Analysis
HPLC-UV/PDASeparates compounds based on polarity; detection via UV-Vis absorbance.Initial screening and quantification of known flavonoids based on retention time and UV spectrum.
LC-MSSeparates compounds via LC and detects them based on their mass-to-charge ratio.Provides molecular weight information, crucial for identifying unknown compounds.
LC-MS/MS (Tandem MS)Selects a precursor ion, fragments it, and analyzes the product ions.Provides structural information for unambiguous identification by revealing characteristic fragmentation patterns of the aglycone and glycosidic units. researchgate.net
LC-HRMSProvides highly accurate mass measurements (typically <5 ppm error).Allows for the determination of the elemental composition (molecular formula) of a flavonoid. nih.gov

Geographic and Botanical Distribution Investigations of this compound-Containing Species

Detailed information regarding the specific botanical sources and the geographical distribution of this compound is not extensively documented in publicly available scientific literature. However, analysis of its constituent parts—quercetin, robinobiose, and caffeic acid—can provide insights into its likely botanical origins.

Quercetin is one of the most widespread flavonoids in the plant kingdom. researchgate.net The sugar moiety, robinobiose, is less common but has been identified in several plant species, particularly within the Fabaceae (legume) family. For instance, related flavonoid glycosides containing robinose or robinobiose have been found in species of the genera Vicia (vetches) and Astragalus. nih.govnih.gov Phytochemical studies on Vicia faba (fava bean) have identified a variety of quercetin and kaempferol glycosides. nih.gov Similarly, various flavonoid glycosides have been characterized in different species of Astragalus. nih.govnih.gov

The presence of a caffeyl group attached to the sugar is a form of acylation that increases the structural diversity of flavonoids. While the specific combination that constitutes this compound is not commonly reported, the search for this compound would logically focus on plant families known for producing a wide variety of acylated flavonoid glycosides, such as the Fabaceae and Staphyleaceae (e.g., the genus Euscaphis). nih.gov Further phytochemical investigations are required to definitively identify the plant species that synthesize this particular compound and to map their geographical distribution.

Quantitative Assessment Strategies for this compound in Plant Matrices

The quantitative assessment of this compound in plant materials is crucial for quality control and for understanding its concentration in different plant tissues or under various environmental conditions. The most reliable and widely used method for this purpose is High-Performance Liquid Chromatography (HPLC). researchgate.net

To perform quantitative analysis, a validated HPLC method is required. This involves developing a specific protocol for sample preparation and chromatographic separation that can accurately measure the concentration of the target analyte.

Sample Preparation: The first step involves extracting the flavonoids from the plant matrix. This is typically achieved using solvents like methanol (B129727) or ethanol (B145695), sometimes with the addition of water or acid to improve extraction efficiency. The resulting crude extract is then filtered and may be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

Chromatographic Quantification: The prepared sample is injected into an HPLC system, often coupled with a UV-Vis or mass spectrometry detector. nih.gov For quantification, an external standard method is commonly used. This involves preparing a series of solutions of a pure, isolated standard of this compound at known concentrations. These standards are run on the HPLC to create a calibration curve, which plots the detector response (e.g., peak area) against the concentration. The peak area of the analyte in the plant sample is then measured, and its concentration is calculated by interpolation from the calibration curve. researchgate.net

Method Validation: For the quantitative data to be considered reliable, the analytical method must be validated according to established guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Strategy/ParameterDescriptionRelevance to this compound Analysis
ExtractionProcess of dissolving target compounds from the plant matrix using a suitable solvent.Efficient extraction is critical to ensure all of the target compound is available for analysis.
HPLC-UV/MSInstrumental technique for separating and detecting the analyte.Provides the necessary selectivity and sensitivity to measure the compound in a complex mixture. nih.gov
Calibration CurveA graph of detector response versus the concentration of a pure standard.Essential for converting the instrumental signal (peak area) into a concentration value.
Method ValidationProcess of confirming that the analytical procedure is suitable for its intended purpose.Ensures that the quantitative results are accurate, reliable, and reproducible.

Advanced Analytical Methodologies for Quercetin 3 Caffeylrobinobioside Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

HPLC and UPLC are powerful separation techniques that form the foundation for the analysis of Quercetin (B1663063) 3-Caffeylrobinobioside. The development of robust and validated methods is critical for obtaining reliable and reproducible results. These methods are designed to be specific, accurate, precise, and linear over a defined concentration range.

Method validation, performed according to guidelines from the International Conference on Harmonisation (ICH), ensures that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity, often defined by the limit of detection (LOD) and limit of quantification (LOQ). For instance, a validated HPLC method for quercetin demonstrated high precision with a relative standard deviation (RSD) of less than 2% and excellent linearity with a correlation coefficient (R2) of 0.9997. nano-ntp.com Similarly, a UPLC method for a related quercetin glycoside showed intra- and inter-day precision with RSDs ranging from 4.6% to 10.4% and accuracies between 2.8% and 7.3%. nih.gov

Optimization of Stationary and Mobile Phases for Glycosylated Flavonoids

The separation of Quercetin 3-Caffeylrobinobioside and other glycosylated flavonoids is typically achieved using reversed-phase HPLC or UPLC. The choice of stationary and mobile phases is critical for achieving optimal resolution and peak shape.

Stationary Phases: C18 columns are the most commonly used stationary phases for the analysis of flavonoids. nano-ntp.comresearchgate.net These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, creating a nonpolar surface. Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are frequently employed, though columns with smaller 3 µm particles are gaining popularity due to improved efficiency. researchgate.net The use of a guard column is also recommended to protect the analytical column from contaminants. researchgate.netnih.gov

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous solvent and an organic modifier, delivered in a gradient elution mode. This allows for the effective separation of compounds with a wide range of polarities. Commonly used organic modifiers include acetonitrile (B52724) and methanol (B129727). researchgate.net The aqueous phase is often acidified with a small amount of an acid, such as formic acid or acetic acid, to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. nih.govlongdom.orgmdpi.com A common mobile phase composition is a gradient of acetonitrile and water containing 0.1% formic acid. nih.gov For example, a successful separation of various flavonoid glycosides was achieved using a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). nih.gov

Table 1: Typical HPLC/UPLC Parameters for Glycosylated Flavonoid Analysis

ParameterTypical Value/ConditionSource
Stationary Phase C18 nano-ntp.comresearchgate.net
Column Dimensions 250 mm x 4.6 mm, 5 µm nano-ntp.comnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier researchgate.net
Acid Modifier 0.1% Formic Acid or 1.5% Acetic Acid nih.govmdpi.com
Flow Rate 0.4 - 1.3 mL/min nih.govnih.gov
Elution Mode Gradient nih.gov

Detector Coupling Techniques: UV-Vis, DAD, and ELSD Applications

Following separation by HPLC or UPLC, various detectors can be employed for the detection and quantification of this compound.

UV-Vis and Diode-Array Detectors (DAD): Flavonoids exhibit strong UV absorbance due to their aromatic ring systems, making UV-Vis and DAD highly suitable for their detection. mdpi.com DAD offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. The absorption maxima for quercetin and its glycosides are typically found in two regions: Band I (350-385 nm) corresponding to the B-ring cinnamoyl system, and Band II (250-285 nm) related to the A-ring benzoyl system. For quantification, a specific wavelength, often around 368 nm or 370 nm, is selected to maximize sensitivity and minimize interference from other compounds. nih.govmdpi.com

Evaporative Light Scattering Detector (ELSD): While less common for flavonoids than UV-based detectors, ELSD can be a useful alternative, particularly for compounds that lack a strong chromophore. ELSD is a universal detector that responds to any non-volatile analyte. The response is dependent on the mass of the analyte, making it suitable for quantification when a reference standard is available.

The combination of these separation and detection techniques provides a robust platform for the routine analysis of this compound in various matrices.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed structural information and highly sensitive quantification.

LC-MS and LC-HRMS/MS Approaches for Complex Glycoside Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS. For complex molecules like this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful.

LC-HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from other isomers. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact glycosides, typically by observing the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. researchgate.netresearchgate.net

LC-HRMS/MS involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This provides a wealth of structural information. For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is often employed for its high sensitivity and selectivity. nih.gov

Table 2: LC-MS Parameters for the Analysis of Quercetin Glycosides

ParameterTypical SettingSource
Ionization Mode Electrospray Ionization (ESI), Negative or Positive nih.govresearchgate.net
Mass Analyzer Triple Quadrupole (QqQ) or High-Resolution (e.g., Q-TOF, Orbitrap) nih.govnih.gov
Scan Mode Full Scan, Product Ion Scan, or Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Desolvation Gas Flow ~1000 L/h nih.gov
Desolvation Temperature ~550 °C nih.gov
Source Temperature ~150 °C nih.gov

Fragmentation Pattern Analysis for Glycosidic Linkage Determination

The fragmentation patterns observed in MS/MS spectra are key to elucidating the structure of this compound. The cleavage of glycosidic bonds is a prominent fragmentation pathway. The loss of sugar moieties results in characteristic neutral losses, which can be used to identify the types of sugars present. For example, the loss of a hexose (B10828440) unit corresponds to a mass difference of 162 Da, while the loss of a rhamnose unit corresponds to 146 Da.

The fragmentation of the quercetin aglycone itself also provides valuable structural information. The retro-Diels-Alder (RDA) fragmentation of the C-ring is a characteristic pathway for flavonoids, yielding diagnostic product ions. researchgate.net By carefully analyzing the fragmentation of the entire molecule, including the sugar and caffeoyl moieties, the sequence and linkage positions of the sugars can often be inferred. For instance, the fragmentation of quercetin-3-O-glucoside typically shows a primary loss of the glucose moiety to yield the quercetin aglycone ion at m/z 301 (in negative mode). researchgate.net The presence of the caffeoyl group will lead to additional characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

While MS provides strong evidence for the structure of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive structural elucidation. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.

1D NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The chemical shifts, coupling constants (J-values), and multiplicities of the signals are used to identify the protons on the quercetin backbone, the sugar units, and the caffeoyl group. thermofisher.com The ¹³C NMR spectrum reveals the number of unique carbon atoms.

2D NMR: 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for connecting the different parts of the molecule.

COSY establishes correlations between coupled protons, helping to trace out the spin systems within the sugar rings and the aromatic rings.

HSQC correlates each proton with its directly attached carbon atom.

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly crucial for determining the glycosidic linkages, i.e., which carbon of the aglycone is attached to which sugar, and how the sugars are linked to each other. It is also used to establish the position of the caffeoyl group on the sugar chain.

By combining the information from all these NMR experiments, a complete and unambiguous three-dimensional structure of this compound can be determined. researchgate.net

Other Spectroscopic and Electrochemical Methods in Quercetin Glycoside Research

Beyond the foundational techniques of mass spectrometry and nuclear magnetic resonance, a range of other spectroscopic and electrochemical methods provide valuable, complementary insights into the characterization and quantification of quercetin glycosides like this compound. These methodologies can elucidate specific structural features, molecular interactions, and redox properties, which are crucial for understanding the compound's chemical behavior and potential applications. While direct studies on this compound using some of these techniques are not extensively documented, research on analogous quercetin glycosides establishes a strong precedent for their application. nih.gov

Spectroscopic Techniques

Spectroscopic methods other than NMR and MS are frequently employed to gain information on molecular structure, purity, and interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful technique for identifying the functional groups present within a molecule. For quercetin glycosides, FT-IR spectra can confirm the presence of key structural motifs. The analysis of rutin (B1680289) (quercetin-3-O-rutinoside), a closely related compound, has identified characteristic spectral peaks corresponding to specific vibrational modes, which would be expected to be similar for other quercetin glycosides. researchgate.net This non-destructive technique is valuable for the preliminary phytochemical characterization of complex mixtures and for the structural confirmation of isolated compounds. mdpi.com

Functional Group/BondTypical Wavenumber (cm⁻¹)Compound ExampleSource
O-H Stretching (phenolic)~3344Rutin researchgate.net
C-H Stretching (aliphatic)~2878Rutin researchgate.net
C=O Stretching (γ-pyrone)~1654Rutin researchgate.net
C=C Stretching (aromatic)~1599Rutin researchgate.net
C-O-C (glycosidic linkage)~1062Rutin researchgate.net
Aromatic C-H Bending~728Rutin researchgate.net

Fluorescence Spectroscopy: This sensitive technique is used to study the intrinsic fluorescence of flavonoids and their interactions with other molecules such as proteins and metal ions. mdpi.com Quercetin and its derivatives can form fluorescent complexes with metal ions like aluminum (Al³⁺), a property that can be exploited for their quantification. nih.gov Furthermore, the quenching of intrinsic protein fluorescence upon binding with a flavonoid glycoside can be monitored to determine binding constants and understand the nature of the interaction. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential tool for studying the conformation of chiral molecules and their interactions. While the quercetin aglycone is achiral, the attachment of sugar moieties, as in this compound, imparts chirality to the molecule. CD spectroscopy is particularly useful for investigating conformational changes in macromolecules, such as serum albumins, upon their binding to flavonoid glycosides. researchgate.net Such studies reveal how these compounds interact with biological targets and can provide insight into their transport and activity.

Electrochemical Methods

Electrochemical techniques offer a highly sensitive and selective approach for the quantification of electroactive compounds like quercetin glycosides. nih.gov These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The electrochemical activity of quercetin and its glycosides is primarily attributed to the oxidation of the hydroxyl groups, particularly the 3',4'-catechol group on the B-ring, which is easily oxidized. mdpi.commdpi.com The glycosylation pattern—the type, number, and position of sugar attachments—influences the oxidation potential, allowing for the differentiation of various glycosides. nih.gov

Cyclic Voltammetry (CV) and Voltammetric Techniques: Cyclic voltammetry is widely used for the qualitative assessment of quercetin derivatives in sample extracts, such as those from onions. nih.gov By scanning the potential and measuring the resulting current, CV can provide the anodic peak potential (Eₚₐ) for a specific compound. Studies have shown that quercetin and its various glucosides exhibit distinct, well-defined oxidation waves at different potentials, proving the method's applicability for identification. nih.gov For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) are often employed. nih.govresearchgate.net

Table 1: Anodic Peak Potentials of Quercetin and its Glucosides by Cyclic Voltammetry Data obtained in 50 mM acetate-acetic buffer (pH 5.5) in 80% methanol vs. Ag/AgCl electrode.

CompoundAnodic Peak Potential (Eₚₐ)Source
Quercetin (Aglycone)310 mV nih.gov
Quercetin-3-O-β-glucoside (Q3G)390 mV nih.gov
Quercetin-4'-O-β-glucoside (Q4'G)482 mV nih.gov
Quercetin-3,4'-diO-β-glucoside (Q3,4'G)800 mV nih.gov

High-Performance Liquid Chromatography with Amperometric Detection (HPLC-AD): The combination of HPLC separation with highly sensitive amperometric (electrochemical) detection provides a powerful tool for quantifying individual quercetin glycosides in complex matrices. nih.gov By applying a specific potential at which the target analyte oxidizes, low limits of detection can be achieved. Research on onion extracts has successfully used this method to determine the concentration of four different quercetin derivatives simultaneously. nih.gov The development of novel modified electrodes, such as those using carbon nanotubes or polymers, further enhances the sensitivity and selectivity of electrochemical detection. mdpi.comnih.gov

Table 2: Examples of Electrochemical Methods for Quercetin Glycoside Determination

Analyte(s)MethodElectrodeLimit of Detection (LOD)Source
QuercetinDPVPoly(chromotrope fb)-modified activated pencil graphite (B72142) electrode1.9 nM nih.gov
Quercetin, Q3G, Q4'G, Q3,4'GHPLC-ADGlassy Carbon Electrode (GCE)8.05 x 10⁻⁸ M (for Quercetin) nih.gov
Quercetin-3-glucoside (B1262563)AmperometryLong-length Carbon Nanotube (CNT) electrodeNot specified mdpi.com
Rutin (Quercetin-3-rutinoside)DPVIonic liquid modified Carbon Paste Electrode (CPE)< 5 nM mdpi.com

These advanced analytical methods provide a multi-faceted approach to the study of this compound and related compounds, complementing primary structural elucidation techniques and enabling detailed investigation of their chemical properties and interactions.

Molecular and Cellular Mechanism Investigations of Quercetin 3 Caffeylrobinobioside in Model Systems

In Vitro Ligand-Target Interaction Studies

Enzyme Inhibition Kinetics and Mechanistic Characterization (e.g., tyrosinase)

The inhibitory effects of quercetin (B1663063) and its derivatives on enzymes like tyrosinase have been a key area of research. While direct studies on Quercetin 3-caffeylrobinobioside are limited, research on the parent molecule, quercetin, provides significant insights. Quercetin is known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. core.ac.ukbohrium.com Kinetic studies have demonstrated that quercetin acts as a competitive inhibitor of tyrosinase. core.ac.ukbohrium.com This inhibition is concentration-dependent, and the inhibitor concentration leading to 50% activity loss (IC50) for quercetin has been estimated to be 0.13 mM. core.ac.uk The inhibition is a slow and reversible reaction. core.ac.uk The mechanism is believed to involve the chelation of copper ions within the enzyme's active site, a process that appears to be specific to flavonols with a free 3-hydroxyl group. core.ac.ukbohrium.com

Another related compound, quercetagetin, has also been shown to inhibit tyrosinase activity in a reversible mixed-type manner, with an IC50 value of 0.19 ± 0.01 mM. frontiersin.org Similarly, a novel derivative, 3,7-dioleylquercetin, exhibited competitive inhibition of tyrosinase with an even lower IC50 of 0.0987 mM. mdpi.com The inhibitory potential of quercetin glycosides can be influenced by the sugar moiety. For instance, Quercetin 3-(6″-caffeoylsophoroside) is an α-amylase inhibitor with an IC50 of 73.66 μg/mL. medchemexpress.com Furthermore, Quercetin-3-O-glucuronide (Q3GA) has been shown to inhibit α-glucosidase through a reversible and mixed-mode mechanism, with an IC50 value of 108.11 ± 4.61 μM. nih.gov

CompoundTarget EnzymeInhibition TypeIC50 Value
QuercetinTyrosinaseCompetitive0.13 mM core.ac.uk
QuercetagetinTyrosinaseMixed-type0.19 ± 0.01 mM frontiersin.org
3,7-DioleylquercetinTyrosinaseCompetitive0.0987 mM mdpi.com
Quercetin 3-(6″-caffeoylsophoroside)α-Amylase-73.66 μg/mL medchemexpress.com
Quercetin-3-O-glucuronideα-GlucosidaseMixed-type108.11 ± 4.61 μM nih.gov

Molecular Docking and Dynamics Simulations for Protein Binding Analysis

Molecular docking studies have been employed to understand the binding interactions between quercetin and its analogues with various protein targets. nih.govnih.govbiointerfaceresearch.com These computational methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. For instance, docking simulations of quercetin with tyrosinase suggest that it binds to the active site and chelates a copper ion via its 3', 4'-dihydroxy groups, which may prevent substrate entry and inhibit the enzyme's catalytic activity. bohrium.com

In studies with other proteins, such as human inducible nitric oxide synthase (iNOS), quercetin analogues have shown varied binding affinities, with some exhibiting stronger interactions than quercetin itself. nih.gov The number of hydrogen bond acceptors in the analogues appears to be a significant factor in their binding affinity. nih.gov Molecular docking has also been used to investigate the interaction of quercetin with proteins involved in cancer pathways, such as STAT3, TP53, MAPK1, MAPK3, and KRAS, demonstrating stable binding to these key targets. nih.gov Similarly, docking studies have explored quercetin's binding potential with proteins like APAF-1, BAX, BCL-2, Heat Shock Protein, Cytochrome P450, Actin, and Tyrosine Protein Kinase. biointerfaceresearch.com These in silico analyses provide a structural basis for the observed biological activities and guide further experimental validation.

Cellular Uptake and Intracellular Metabolism of Quercetin Glycosides in Cell Lines

The bioavailability and cellular effects of quercetin glycosides are heavily dependent on their uptake and subsequent metabolism within cells.

Investigation of Cellular Transport Mechanisms

The transport of quercetin and its glycosides across cellular membranes, particularly intestinal epithelial cells, is a complex process. Studies using Caco-2 cell monolayers, a model for human intestinal absorption, have shown that the aglycone, quercetin, is readily absorbed, likely via passive diffusion due to its higher lipophilicity. nih.govnih.gov In contrast, quercetin glycosides, being more polar, appear to utilize carrier-mediated transport mechanisms. nih.gov

Specifically, the hexose (B10828440) transporters SGLT1 and GLUT2 have been implicated in the transport of quercetin glycosides. nih.govacs.org The uptake of quercetin 4'-β-glucoside has been shown to be transported by SGLT1 across the apical membrane of enterocytes. researchgate.net This is supported by findings that the uptake of quercetin glycosides is inhibited by glucose and phloridzin, a known SGLT1 inhibitor. acs.orgresearchgate.net However, the transport is not always straightforward, as some quercetin glucosides, like quercetin 4'-glucoside, show no significant apical to basolateral absorption in Caco-2 cells, but do exhibit basolateral to apical flux, suggesting the involvement of efflux transporters like the multidrug resistance-associated protein 2 (MRP2). nih.govsigmaaldrich.com The transport of diglycosides is generally lower than that of monoglycosides. nih.govacs.org

Identification and Characterization of Intracellular Metabolites

Once inside the cell, quercetin glycosides undergo metabolic transformations. A crucial step is deglycosylation, where the sugar moiety is cleaved off to release the quercetin aglycone. This hydrolysis can be mediated by enzymes like lactase-phlorizin hydrolase on the cell surface or intracellular β-glucosidases. nih.gov In rat small intestine models, quercetin-3-glucoside (B1262563) is rapidly deglycosylated and then glucuronidated during its passage across the epithelium. researchgate.net

Following deglycosylation, the quercetin aglycone can be further metabolized. In dermal fibroblasts, exposure to quercetin led to the formation of a 2'-glutathionyl quercetin conjugate, considered a detoxification product, and a putative quinone/quinone methide, which is linked to oxidative metabolism. capes.gov.brreading.ac.uk In kidney cells, the primary methylated metabolites of quercetin are 3'-O-methylquercetin (isorhamnetin) and 4'-O-methylquercetin (tamarixetin). nih.gov These can be further conjugated to form glucuronides. nih.gov It's noteworthy that quercetin glycoside metabolites have not been detected in blood, suggesting complete biotransformation before reaching circulation. nih.gov However, quercetin glycosides can be found in tubular cells due to intracellular metabolism. nih.gov

Modulation of Specific Cellular Processes in In Vitro Models

Quercetin and its metabolites have been shown to modulate a variety of cellular processes in in vitro models. These effects are often linked to its antioxidant and signaling pathway modulatory activities.

In kidney mitochondrial studies, quercetin and its glycosides (isoquercitrin, rutin (B1680289), and hyperoside) were found to uncouple mitochondrial respiration and reduce cytochrome c. mdpi.com They also decreased the production of mitochondrial hydrogen peroxide, with the aglycone quercetin being the most potent. mdpi.com This suggests that the sugar moiety can diminish the antioxidant activity. mdpi.com

Quercetin has been observed to influence key signaling pathways involved in cell growth, proliferation, and apoptosis. In skeletal muscle cell lines, quercetin was found to enhance glucose uptake via the AMP-activated protein kinase (AMPK) pathway, independent of the insulin (B600854) signaling pathway. nih.gov In various cancer cell lines, quercetin has been shown to induce apoptosis and cell cycle arrest. nih.govnih.gov For example, in HepG2 cells, it promotes apoptosis by disrupting the YY1-p53 interaction and increasing the Bax/Bcl-2 ratio. nih.gov It can also regulate multiple signaling pathways, including the downregulation of Akt and cyclin proteins. nih.gov Furthermore, quercetin can generate intracellular reactive oxygen species (ROS), leading to apoptosis through the Sestrin 2/AMPK/mTOR pathway. nih.gov

Pathways Affecting Glucose Uptake and Metabolism at the Cellular Level

While direct studies on this compound's specific effects on glucose uptake are limited, research on related quercetin compounds provides significant insights into the potential mechanisms. Quercetin and its glycosides are known to influence glucose metabolism through various cellular pathways.

One key pathway involves the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose. researchgate.net By inhibiting these enzymes, quercetin derivatives can slow down the release of glucose from dietary carbohydrates, leading to a reduction in postprandial plasma glucose levels. researchgate.net For instance, Quercetin 3-(6″-caffeoylsophoroside) has been shown to be an orally active α-amylase inhibitor with an IC50 of 73.66 μg/mL. medchemexpress.com

At the cellular level, quercetin metabolites like quercetin-3-glucuronide (Q3G) and isorhamnetin (B1672294) (ISOR) have been observed to impact lipid accumulation and glucose levels in 3T3-L1 adipocytes. nih.gov Under high-glucose conditions, both Q3G and ISOR reduced lipid accumulation and glucose levels. nih.gov This effect is potentially mediated by the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov ISOR, in particular, was found to increase the phosphorylation of AMPK under high glucose conditions. nih.gov The activation of AMPK is a critical event in cellular energy homeostasis and can enhance glucose uptake and utilization.

Furthermore, some quercetin derivatives, such as chrysophanol-8-O-beta-D-glucopyranoside, have been shown to activate glucose transport in insulin-stimulated myotubes. chemfaces.com This activation is associated with increased tyrosine phosphorylation of the insulin receptor (IR) due to the inhibition of tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. chemfaces.com

The table below summarizes the effects of various quercetin-related compounds on glucose metabolism in different cellular models.

CompoundCell Line/SystemObserved Effect on Glucose MetabolismPotential Mechanism
Quercetin 3-(6″-caffeoylsophoroside) -α-amylase inhibition (IC50: 73.66 μg/mL)Inhibition of carbohydrate-digesting enzymes
Quercetin-3-glucuronide (Q3G) 3T3-L1 adipocytesReduced lipid accumulation and Δ glucose level under high glucoseActivation of AMPK pathway
Isorhamnetin (ISOR) 3T3-L1 adipocytesReduced lipid accumulation and Δ glucose level under high glucoseActivation of AMPK pathway, increased pAMPK levels
Chrysophanol-8-O-beta-D-glucopyranoside MyotubesActivated glucose transportIncreased insulin receptor phosphorylation via PTP1B inhibition

Impact on Oxidative Stress Responses in Cellular Systems

This compound, along with other quercetin derivatives, is implicated in modulating cellular responses to oxidative stress through intricate signaling pathways, rather than just acting as a simple antioxidant. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov However, in the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to the dissociation of Nrf2. nih.gov Once freed, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes. nih.govnih.gov This binding event initiates the transcription of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). semanticscholar.org

Studies on quercetin have demonstrated its ability to activate Nrf2. nih.govcsic.es This activation can occur through multiple kinases, including protein kinase C (PKC), which can phosphorylate Nrf2, and the p38 mitogen-activated protein kinase (p38-MAPK) pathway. nih.govcsic.es For example, in HepG2 cells, quercetin has been shown to transiently activate Nrf2 by up-regulating its phosphorylation and translocation to the nucleus, a process involving the p38-MAPK pathway. csic.es

The activation of the Nrf2 pathway by quercetin and its derivatives enhances the cell's capacity to neutralize ROS and protect against oxidative damage. nih.govresearchgate.net This mechanistic action has been observed in various cell models, where quercetin treatment has been shown to reduce intracellular ROS levels and protect against ethanol-induced cytotoxicity. nih.gov For instance, Quercetin-3-O-β-D-glucuronopyranoside (QGC) has been shown to act as a scavenger of intracellular ROS induced by ethanol (B145695) in feline esophageal epithelial cells. nih.gov

The table below details the mechanistic effects of quercetin and its derivatives on oxidative stress pathways in cellular systems.

Compound/FamilyCellular SystemMechanistic Impact on Oxidative Stress ResponseKey Mediators
Quercetin HepG2 cellsActivates Nrf2, leading to increased expression of antioxidant enzymes.Nrf2, p38-MAPK
Quercetin General cell modelsTriggers Nrf2 dissociation from Keap1 and nuclear translocation.Nrf2, Keap1, ARE
Quercetin-3-O-β-D-glucuronopyranoside (QGC) Feline esophageal epithelial cellsScavenges intracellular ROS.-
Dehydrocostus lactone (related compound) HepG2 cellsIncreases cellular resistance to oxidant injury through Nrf2/ARE-dependent HO-1 expression. chemfaces.comNrf2, ARE, HO-1

Effects on Apoptotic Pathways and Cell Proliferation in Cell Lines

Quercetin and its derivatives, including potentially this compound, have been shown to exert significant effects on apoptotic pathways and cell proliferation in various cancer cell lines. The underlying mechanisms are multifaceted, often involving the modulation of key signaling molecules that regulate cell survival and death.

A prominent mechanism by which quercetin induces apoptosis is through the caspase-dependent extrinsic pathway. nih.govnih.gov In HER2-overexpressing BT-474 breast cancer cells, quercetin treatment led to the upregulation of cleaved caspase-8 and cleaved caspase-3, and induced the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Caspases are a family of proteases that play a central role in the execution phase of apoptosis. The activation of caspase-8 is a hallmark of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to their cell surface receptors. This leads to a cascade of further caspase activation, including caspase-3, which is a key executioner caspase.

Furthermore, quercetin has been shown to inhibit cell proliferation in a dose- and time-dependent manner in BT-474 cells. nih.gov This anti-proliferative effect is associated with an increase in the sub-G0/G1 apoptotic cell population, indicating that quercetin can arrest the cell cycle and induce apoptosis. nih.gov

In addition to the caspase-dependent pathway, quercetin can also influence other signaling pathways that regulate apoptosis and proliferation. For example, it has been reported to reduce the expression of phospho-JAK1 and phospho-STAT3, and decrease STAT3-dependent luciferase reporter gene activity in BT-474 cells. nih.govnih.gov The STAT3 signaling pathway is often constitutively active in cancer cells and promotes cell survival and proliferation.

In other cancer cell lines, such as human hepatoma (HepG2) cells, quercetin has been found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and leads to the release of cytochrome c from the mitochondria and subsequent caspase activation. researchgate.net

The table below summarizes the effects of quercetin on apoptotic pathways and cell proliferation in different cell lines.

CompoundCell LineEffect on Apoptosis and ProliferationKey Molecular Targets/Pathways
Quercetin BT-474 (Breast Cancer)Inhibited proliferation, induced apoptosis. nih.govUpregulation of cleaved caspase-8 and caspase-3, PARP cleavage; Inhibition of STAT3 signaling. nih.govnih.gov
Quercetin HepG2 (Hepatoma)Induced apoptosis.Upregulation of Bax, downregulation of Bcl-2, activation of caspases. researchgate.net
Quercetin HT-29 (Colon Cancer)Downregulated c-Myc and Bcl-2, upregulated p53, Bax, and cleaved caspase-3. mdpi.comAKT/CSN6 pathway. mdpi.com
Xanthoangelol (related compound) Neuroblastoma and Leukemia cellsInduced apoptotic cell death.Activation of caspase-3. biocrick.com

Structure Activity Relationship Sar Studies of Quercetin 3 Caffeylrobinobioside and Its Analogs

Influence of Glycosylation Position and Sugar Moieties on Molecular Interactions

The position, type, and size of the sugar moiety attached to the quercetin (B1663063) backbone are critical determinants of its interaction with biological targets and its subsequent bioavailability.

Glycosylation of quercetin in nature most frequently occurs at the C3 hydroxyl group, though substitutions at the C7, C3', or C4' positions are also found. mdpi.com The location of the sugar significantly impacts the molecule's properties. Studies comparing quercetin and its 3-O-glycosides have shown that the sugar moiety is a major factor in absorption. nih.gov For instance, research in rat models demonstrated that quercetin-3-O-glucoside led to significantly higher plasma concentrations of quercetin metabolites compared to the quercetin aglycone itself. nih.gov This suggests that glucosylation at the 3-position can enhance absorption. nih.gov

However, the type of sugar is equally important. The same study found that glycosides containing a rhamnose moiety, such as rutin (B1680289) (quercetin-3-O-rutinoside), resulted in markedly depressed absorption. nih.gov Since robinobiose is a disaccharide composed of rhamnose and galactose, this suggests that the bioavailability of Quercetin 3-Caffeylrobinobioside may be similarly influenced.

Furthermore, the presence of a large sugar group affects how the molecule interacts with proteins. The aglycone form, quercetin, is more reactive and exhibits stronger binding affinity to proteins than its glycosylated derivatives like rutin. nih.govsci-hub.se The addition of a bulky, polar sugar moiety can hinder the flavonoid's ability to fit into protein binding pockets, a phenomenon attributed to increased molecular size, polarity, and a less planar structure. sci-hub.se Structural biology studies have shown that quercetin itself binds within specific pockets of protein targets, such as the ATP-binding pocket of PI3K, through interactions with its A, B, and C rings. mdpi.com The large caffeylrobinobioside substituent would sterically prevent or alter such interactions.

Role of Acylation and Other Substitutions on Mechanistic Profiles

Acylation of the sugar moiety adds another layer of complexity to the SAR of flavonoid glycosides. In this compound, the sugar is acylated with a caffeyl group. While direct studies on this specific acylation are limited, research on analogous substitutions provides critical insights.

A study on synthetic derivatives of quercetin-3-β-galactoside revealed that substitutions on the sugar moiety can dramatically alter biological activity. nih.gov Specifically, the acetoxylation of the sugar, which involves adding an acetyl group, completely abolished the compound's inhibitory action against the SARS-CoV 3C-like protease. nih.gov This finding underscores that modifications to the sugar can profoundly impact the mechanistic profile, suggesting the caffeyl group in this compound is not merely a passive addition but likely plays a key role in its specific biological functions.

Other substitutions on the quercetin aglycone itself are also known to modulate activity. For example, methylation of the hydroxyl groups can enhance certain properties. Methylated quercetin metabolites like tamarixetin (B191864) and isorhamnetin (B1672294) have shown higher activity in inhibiting lipid peroxidation and greater anti-inflammatory effects compared to quercetin. nih.gov This demonstrates that even small substitutions on the flavonoid core can fine-tune its mechanistic profile.

Comparative Studies with Other Quercetin Glycosides and the Aglycone Form

Comparing this compound with simpler glycosides and the parent aglycone reveals a trade-off between stability, solubility, and biological activity. The aglycone, quercetin, generally possesses higher initial antioxidant activity and greater reactivity. nih.govresearchgate.net However, it suffers from poor water solubility and can be unstable during digestion. nih.govnih.govresearchgate.net

Glycosylation is a natural strategy to improve the stability and solubility of flavonoids. nih.govnih.gov Simple glycosides, such as isoquercitrin (B50326) (quercetin-3-O-glucoside), often show improved bioavailability over the aglycone. nih.gov In contrast, complex glycosides containing rhamnose, like rutin, tend to be less readily absorbed. nih.gov

The aglycone's simpler, more planar structure allows for stronger binding to proteins compared to its glycosides. sci-hub.se The addition of a sugar moiety, especially a large disaccharide like robinobiose, reduces this binding affinity. nih.govsci-hub.se Therefore, while the glycosylation and acylation in this compound may enhance its stability and solubility, it likely results in lower direct reactivity and protein binding affinity compared to the quercetin aglycone.

Compound TypeKey Structural FeatureReported Activity/PropertyReferences
Quercetin (Aglycone)No sugar moietyHigher initial antioxidant activity but less stable during digestion. Stronger binding affinity to proteins. nih.gov, sci-hub.se, researchgate.net
Simple Glycosides (e.g., Quercetin-3-O-glucoside)Single sugar moiety (e.g., glucose)Improved stability and bioavailability compared to aglycone. nih.gov, nih.gov
Complex Glycosides (e.g., Rutin, this compound)Disaccharide moiety (often containing rhamnose)Lower absorption/bioavailability compared to simple glucosides. Reduced reactivity and protein binding affinity compared to aglycone. nih.gov, nih.gov, sci-hub.se

Computational and In Silico Approaches for SAR Prediction

Computational methods, or in silico approaches, are powerful tools for predicting the SAR of complex molecules like this compound, saving time and resources before undertaking chemical synthesis and biological testing. biointerfaceresearch.com

Molecular docking is a primary technique used to predict how a ligand binds to a protein's active site. nih.gov Studies have used docking software like AutoDock to screen quercetin derivatives against various therapeutic targets, such as proteases of SARS-CoV-2 and proteins involved in cardiac fibrosis. nih.govnarraj.org These simulations calculate a binding energy score and reveal key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), helping to identify which structural features of the flavonoid are essential for binding. nih.govnarraj.org

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. narraj.orgnih.gov Using software like GROMACS or NAMD, researchers can simulate the dynamic movements of the complex. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) are calculated to determine if the ligand remains stably bound or causes significant conformational changes in the protein. nih.govresearchgate.net

These computational approaches allow for the systematic modification of a lead compound's structure in silico—for example, by changing the sugar moiety, altering the glycosylation position, or adding different acyl groups—to predict how such changes would affect binding affinity and stability. This predictive power is invaluable for designing novel derivatives with potentially enhanced or more specific activity. biointerfaceresearch.comnih.gov

Enzymatic Systems and Their Roles in Quercetin Glycoside Biotransformation

Characterization of Glycosyltransferases (GTs) Involved in Quercetin (B1663063) Glycosylation

Glycosyltransferases (GTs) are the primary enzymes responsible for the glycosylation of flavonoids, a key modification that enhances their water solubility, stability, and bioactivity. nih.govnih.gov These enzymes catalyze the transfer of a sugar moiety from an activated donor, typically a UDP-sugar, to the quercetin aglycone or a quercetin glycoside. nih.govnih.gov The regiospecificity of GTs dictates which hydroxyl group on the quercetin scaffold receives the sugar.

Research has led to the characterization of numerous GTs from various plant and microbial sources with activity towards quercetin. For instance, VvGT1, a UDP-glucose:flavonoid 3-O-glycosyltransferase from red grape (Vitis vinifera), is responsible for adding glucose to the 3-hydroxyl position of flavonoids like quercetin. nih.gov Some GTs exhibit the ability to add a second sugar to an existing monosaccharide, creating disaccharides. An example is UGT707B1, a glucosyltransferase from saffron (Crocus sativus), which is involved in the biosynthesis of flavonol-3-O-sophorosides (a glucose-glucose disaccharide). nih.govresearchgate.net The formation of the robinobioside moiety (rhamnosyl-(1→6)-galactose) found in Quercetin 3-Caffeylrobinobioside would necessitate the sequential action of at least two distinct GTs: first, a UDP-galactose-dependent GT to attach galactose to the 3-O-position of quercetin, followed by a UDP-rhamnose-dependent GT to link rhamnose to the galactose.

Furthermore, enzymes known as acyltransferases are responsible for adding acyl groups, such as the caffeoyl group in this compound, to the sugar chains of flavonoid glycosides. This acylation is a subsequent modification after glycosylation and can significantly alter the compound's properties. researchgate.netnih.gov

Table 1: Characterized Glycosyltransferases (GTs) Active on Quercetin

EnzymeSource OrganismSubstrate(s)Product(s)Sugar DonorReference
VvGT1Vitis vinifera (Red Grape)Quercetin, Kaempferol, CyanidinQuercetin-3-O-glucosideUDP-glucose nih.gov
UGT707B1Crocus sativus (Saffron)Kaempferol-3-O-glucoside, Quercetin-3-O-glucosideKaempferol-3-O-sophoroside, Quercetin-3-O-sophorosideUDP-glucose nih.gov
PhUGTPetunia hybridaQuercetinHyperoside (B192233) (Quercetin-3-O-galactoside)UDP-galactose mdpi.com
Yj-UGT-Q3-O-GMicrobe (screened)QuercetinQuercetin-3-O-(6-deoxytalose)dTDP-6-deoxytalose nih.govnih.gov

Sulfotransferases and Methyltransferases Modifying Quercetin Scaffold

Beyond glycosylation, the quercetin scaffold can be further modified by sulfotransferases (SULTs) and methyltransferases, which alters its metabolic fate and biological activity. thieme-connect.comnih.govnih.gov

Sulfation is a significant phase II metabolic reaction for flavonoids in humans. nih.gov Several human cytosolic sulfotransferases have been shown to catalyze the sulfation of quercetin and its glycosides. thieme-connect.comnih.gov For example, SULT1A1, SULT1A3, and SULT1E1 are among the human SULTs capable of this modification. thieme-connect.comnih.gov Quercetin itself is a potent inhibitor of SULT1A1 in both adult and fetal liver tissues, suggesting a potential for dietary flavonoids to modulate drug metabolism. nih.gov In plants, highly specific sulfotransferases exist, such as the flavonol-specific SULTs found in Flaveria chlorifolia. These enzymes can add sulfate (B86663) groups to specific positions, for example, Quercetin-3-sulfate 3'-sulfotransferase catalyzes the addition of a sulfate group to the 3'-position of quercetin-3-sulfate, forming quercetin 3,3'-bissulfate. wikipedia.orgwikipedia.org

Methylation is another key modification, often carried out by Catechol-O-methyltransferases (COMTs). These enzymes add a methyl group to one of the hydroxyls in the catechol (3',4'-dihydroxy) B-ring of quercetin, which can influence the subsequent steps of metabolism, such as sulfation.

Table 2: Characterized Sulfotransferases (SULTs) Active on Quercetin and its Derivatives

EnzymeSource OrganismSubstrate(s)Product(s)Sulfate DonorReference
SULT1A1HumanQuercitrin, Rutin (B1680289), EpicatechinSulfated glycosidesPAPS thieme-connect.comnih.gov
SULT1A3HumanRutin, EpicatechinSulfated glycosidesPAPS thieme-connect.comnih.gov
SULT1E1HumanRutinSulfated rutinPAPS thieme-connect.comnih.gov
Quercetin-3-sulfate 3'-sulfotransferaseFlaveria chlorifoliaQuercetin-3-sulfateQuercetin 3,3'-bissulfatePAPS wikipedia.orgwikipedia.org
Quercetin-3-sulfate 4'-sulfotransferaseFlaveria chlorifoliaQuercetin-3-sulfateQuercetin 3,4'-bissulfatePAPS wikipedia.org

Glycoside Hydrolases and Their Specificity Towards Quercetin Glycosides

Glycoside hydrolases (GHs), or glycosidases, catalyze the reverse reaction of glycosylation: the cleavage of glycosidic bonds to release the aglycone and the sugar. nih.gov This deglycosylation step is often necessary for the absorption of flavonoids in the intestine and for their biological activity. nih.govnih.gov

In the human small intestine, lactase-phlorizin hydrolase (LPH), a brush border enzyme, has been identified as a key enzyme for hydrolyzing flavonoid glucosides. nih.govscilit.comdntb.gov.ua Studies using purified sheep LPH showed that it effectively hydrolyzes quercetin-3-glucoside (B1262563) and quercetin-4'-glucoside, with the activity primarily occurring at the enzyme's lactase site. nih.govscilit.com The catalytic efficiency (kcat/Km) for quercetin-3-glucoside was determined to be 137 mM⁻¹s⁻¹. nih.gov For glycosides not cleaved in the small intestine, such as rutin (quercetin-3-O-rutinoside), hydrolysis is carried out by the enzymatic machinery of the gut microbiota in the colon, which possesses enzymes like rhamnosidases and rutinosidases. nih.gov

Table 3: Characterized Glycoside Hydrolases Active on Quercetin Glycosides

EnzymeSourceSubstrate(s)Specificity/NotesReference
Lactase-phlorizin hydrolase (LPH)Mammalian Small IntestineQuercetin-3-glucoside, Quercetin-4'-glucosideActivity occurs at the lactase site. Essential for deglycosylation prior to absorption. nih.govnih.govscilit.comdntb.gov.ua
Cytosolic β-glucosidaseMammalian Small IntestineVarious flavonoid glucosidesHydrolyzes glucosides that have entered the enterocyte. nih.gov
Microbial α-L-rhamnosidases / RutinosidasesHuman Gut Microbiota (Colon)Rutin (Quercetin-3-O-rutinoside)Cleaves the rhamnose-glucose disaccharide (rutinose) from quercetin. nih.gov

Engineering of Enzymatic Systems for Directed Biosynthesis

The knowledge of quercetin-modifying enzymes has paved the way for the metabolic engineering of microorganisms to produce specific, high-value quercetin glycosides. mdpi.comnih.gov By introducing genes for specific GTs and engineering the host's metabolic pathways for nucleotide sugar precursors, researchers can direct the biosynthesis towards a desired product. mdpi.comnih.gov

One successful strategy involves using Escherichia coli as a microbial factory. For example, to produce hyperoside (quercetin-3-O-galactoside), a recombinant E. coli was engineered to co-express a UGT from Petunia hybrida (PhUGT) along with the host's own UDP-glucose epimerase (GalE), which converts the abundant UDP-glucose into the required UDP-galactose. mdpi.com Further enhancements, such as overexpressing enzymes for UDP-glucose synthesis (Pgm and GalU) and optimizing fermentation conditions, led to a maximal production of 831.6 mg/L of hyperoside. mdpi.com

In another study, a novel glycoside, quercetin-3-O-(6-deoxytalose), was synthesized by introducing a gene from Actinobacillus actinomycetemcomitans into E. coli to produce the rare sugar donor dTDP-6-deoxytalose, along with a compatible UGT. nih.govnih.gov Engineering the nucleotide biosynthetic genes of E. coli increased the final yield sevenfold to approximately 98 mg/L while significantly reducing by-products. nih.govnih.gov

These approaches demonstrate that by combining specific transferases and engineering the supply of sugar donors, complex and novel quercetin glycosides can be efficiently produced. The synthesis of this compound would represent a sophisticated challenge for metabolic engineering, requiring the stepwise introduction and coordinated action of a galactosyltransferase, a rhamnosyltransferase, and a caffeoyl-CoA-dependent acyltransferase within a single microbial host.

Table 4: Examples of Engineered Enzymatic Systems for Quercetin Glycoside Production

Target ProductHost OrganismKey Enzymes Introduced/EngineeredStrategyResulting TiterReference
Hyperoside (Quercetin-3-O-galactoside)E. coliPhUGT (Petunia hybrida), GalE, Pgm, GalU (E. coli)Co-expression of a specific galactosyltransferase with enzymes to boost the UDP-galactose precursor pool.831.6 mg/L mdpi.com
Quercetin-3-O-(6-deoxytalose)E. colitll (A. actinomycetemcomitans), UGT, galU, rffA, rfbD (E. coli)Introduction of a pathway for a rare sugar donor (dTDP-6-deoxytalose) and engineering of precursor pathways.~98 mg/L nih.govnih.govasm.org

Emerging Research Directions and Methodological Advancements

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

The full spectrum of molecular interactions involving Quercetin (B1663063) 3-caffeylrobinobioside remains largely uncharacterized. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to unravel its mechanisms of action. While direct multi-omics studies on this specific glycoside are limited, research on quercetin and related flavonoids in various biological systems, such as the tea plant (Camellia sinensis) and rice (Oryza sativa), demonstrates the potential of this strategy. nih.govnih.gov

By simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms exposed to the compound, researchers can identify key signaling pathways and molecular targets. For instance, proteomic analysis of human K562 cells treated with quercetin revealed alterations in proteins involved in apoptosis and cell cycle regulation. mdpi.com Similarly, integrated omics in rice under blue light identified key transcription factors and structural genes in the flavonoid biosynthesis pathway. nih.gov Applying this approach to Quercetin 3-caffeylrobinobioside could illuminate its influence on cellular processes, from gene regulation to final metabolic output, providing a comprehensive view of its biological role.

Table 1: Potential Molecular Targets for Quercetin Glycosides Identified Through Omics Approaches

Omics TypeOrganism/Cell LinePotential Targets/Pathways IdentifiedResearch Focus
Proteomics Human K562 CellsDownregulation of Caprin-1, DDX3X, G3BP1 (Stress Granule Assembly) mdpi.comApoptosis, Cell Cycle
Transcriptomics Rice (Oryza sativa)Upregulation of PAL, 4CL, CHS, CHI, F3H, FLS genes nih.govFlavonoid Biosynthesis
Multi-Omics Tea Plant (C. sinensis)Correlation of UGT genes with anthocyanin accumulation nih.govFlavonoid Metabolism

Development of Advanced In Vitro Models for Studying Cellular Interactions

Understanding the bioefficacy of this compound is contingent on understanding its absorption, metabolism, and interaction with cells. However, traditional in vitro cell culture models often fail to capture the complexity of these processes, particularly the role of gut microbiota in metabolizing quercetin glycosides. nih.gov This highlights a critical need for more sophisticated models.

Emerging advanced in vitro systems, such as organ-on-a-chip technology, 3D cell cultures (spheroids and organoids), and co-culture models incorporating gut epithelial cells and microbial communities, offer promising avenues. These models can more accurately simulate the physiological environment of the human gut and other tissues, allowing for a more realistic assessment of the compound's bioavailability and the bioactivity of its metabolites. Such systems would enable researchers to study the compound's journey from initial digestion and microbial transformation to its absorption and subsequent effects on target cells, overcoming a significant limitation in current research. nih.gov

Rational Design and Synthesis of Novel Quercetin Glycoside Analogs for Mechanistic Probing

The biological activities of quercetin glycosides are profoundly influenced by the type and position of their sugar moieties. nih.govnih.gov The rational design and synthesis of novel analogs of this compound is a key emerging strategy for probing structure-activity relationships and developing molecules with enhanced properties.

Chemical and enzymatic synthesis methods are being refined to create a diverse library of quercetin derivatives. nih.gov For example, glycosyltransferases (GTs) can be used as biocatalysts to attach different sugar units to the quercetin backbone, creating novel compounds with potentially altered solubility, stability, and biological function. nih.gov By systematically modifying the robinobioside or caffeyl groups of the parent molecule, researchers can investigate how these specific structural features contribute to its mechanism of action. This approach not only helps in understanding the fundamental biology of the parent compound but also opens the door to creating new therapeutic agents with improved efficacy. nih.gov

Table 2: Examples of Synthesized Quercetin Glycoside Derivatives

Synthesis StrategyKey Enzymes/ReactionsResulting ProductPotential ApplicationReference
Enzymatic Glycosylation Glycosyltransferase (AtUGT78D1)Quercetin 3-O-(6-deoxytalose)Generation of novel active metabolites nih.gov
One-Pot Chemoenzymatic UGT78K1, β-1,4-galactosyltransferaseQuercetin 3-O-β-D-lactosideCreation of derivatives with enhanced functions nih.gov

Machine Learning and AI Applications in Predicting Quercetin Glycoside Behavior

The complexity of biological systems makes it challenging to predict the behavior of a molecule like this compound from its structure alone. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge. These computational approaches can analyze vast datasets to identify patterns and build predictive models for a molecule's properties.

While direct ML models for this compound are not yet established, the methodology is being applied in related fields. For instance, ML workflows are being developed to predict the biophysical properties and developability of therapeutic proteins from their in silico features. nih.gov A similar approach could be used for quercetin glycosides. By training algorithms on data from a library of known flavonoids, ML models could predict properties such as bioavailability, metabolic fate, and potential interactions with protein targets for new or understudied compounds like this compound. Molecular docking simulations, a computational technique that predicts the binding orientation of a molecule to a target, can further enhance these models by providing data on binding affinities to key enzymes or receptors. mdpi.com

Environmental and Ecological Roles of this compound in Plant-Environment Interactions

Furthermore, quercetin glycosides are involved in intricate ecological interactions, such as those between plants and insects. For herbivorous insects like the silkworm (Bombyx mori), quercetin glycosides in mulberry leaves act as feeding stimulants and are metabolized and sequestered by the insect, potentially for their own protection against UV light and oxidative stress. plos.org It is highly probable that this compound, as a complex glycoside found in plants, participates in similar ecological dramas, influencing plant resilience, herbivory, and pathogen resistance. Future research in this area will likely focus on its specific functions in plant defense signaling and its role in shaping plant-insect and plant-microbe relationships.

Q & A

What are the optimal methods for isolating Quercetin 3-Caffeylrobinobioside from plant matrices?

Basic Research Question
Isolation requires a combination of solvent extraction and chromatographic techniques. Begin with polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning to remove lipids. Purification via reverse-phase column chromatography using gradients of acetonitrile/water (0.1% formic acid) enhances selectivity. Centrifugal partition chromatography (CPC) may improve recovery of polar glycosides . Validate purity using HPLC-UV/Vis or LC-MS, referencing spectral libraries for glycosidic bond confirmation .

How can researchers resolve conflicting spectroscopic data during structural elucidation of this compound?

Advanced Research Question
Structural ambiguity often arises from glycosidic linkage isomerism or overlapping NMR signals. Address this by:

  • 2D-NMR : Use HSQC and HMBC to assign proton-carbon correlations, particularly for the caffeylrobinobioside moiety.
  • High-resolution MS/MS : Fragment ions (e.g., m/z 303 for quercetin aglycone) confirm glycosidic cleavage patterns.
  • Comparative analysis : Cross-reference with structurally analogous compounds like Quercetin 3-O-gentiobioside (CAS 7431-83-6) to identify signature peaks .

What experimental designs are recommended for studying the bioavailability of this compound?

Basic Research Question
Use in vitro models (Caco-2 cell monolayers) to assess intestinal permeability. For in vivo studies, employ pharmacokinetic profiling in rodent models with timed blood sampling. Quantify metabolites (e.g., quercetin sulfates/glucuronides) via UPLC-QTOF-MS. Include controls for enzymatic degradation (e.g., β-glucosidase inhibitors) to differentiate absorption pathways .

How can researchers address discrepancies in reported bioactivity data for this compound?

Advanced Research Question
Discrepancies often stem from variability in:

  • Cell models : Primary vs. immortalized cells may exhibit differential uptake.
  • Compound stability : Pre-incubate solutions to assess oxidative degradation under experimental conditions.
  • Dosage : Use molarity-based dosing instead of mass/volume to standardize comparisons. Meta-analyses of existing data with sensitivity testing (e.g., funnel plots) can identify outlier studies .

What strategies are effective for synthesizing this compound via enzymatic methods?

Advanced Research Question
Engineer glycosyltransferases (e.g., E. coli-expressed UGT78D1) to regioselectively attach the caffeylrobinobioside moiety. Optimize reaction conditions:

  • pH : 7.5–8.0 to stabilize UDP-sugar donors.
  • Cofactors : Supplement with Mg²⁺ for enzyme activation.
  • Product isolation : Use Amberlite XAD-7 resin for efficient recovery . Validate success via MALDI-TOF MS and comparative NMR with natural isolates .

How should researchers design studies to evaluate the anti-inflammatory mechanisms of this compound?

Advanced Research Question
Adopt a multi-omics approach:

  • Transcriptomics : RNA-seq of LPS-stimulated macrophages to identify NF-κB or MAPK pathway modulation.
  • Metabolomics : Track prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels via LC-MS.
  • Functional assays : siRNA knockdown of SIRT1/AMPK to confirm target involvement . Include dose-response curves and positive controls (e.g., dexamethasone) .

What analytical techniques are critical for validating the purity of synthesized this compound?

Basic Research Question
Combine orthogonal methods:

  • HPLC-DAD : Purity ≥95% with a single peak at λ_max 260–280 nm.
  • Chiral chromatography : Confirm absence of stereoisomers.
  • Elemental analysis : Match theoretical/practical C/H/O ratios.
  • Water content : Karl Fischer titration for hygroscopic samples .

How can computational modeling aid in predicting the stability of this compound under physiological conditions?

Advanced Research Question
Perform molecular dynamics (MD) simulations to assess:

  • Glycosidic bond hydrolysis : Free energy profiles at pH 2.0 (stomach) vs. 7.4 (blood).
  • Membrane permeability : LogP calculations via COSMO-RS.
  • Enzyme interactions : Docking studies with CYP450 isoforms to predict metabolic fate . Validate predictions with in vitro stability assays .

What are the best practices for formulating research questions on this compound’s structure-activity relationships?

Basic Research Question
Apply the FINER framework :

  • Feasible : Focus on tractable variables (e.g., hydroxylation vs. glycosylation effects).
  • Novel : Compare with understudied analogs (e.g., Quercetin 3-O-arabinoside).
  • Relevant : Link to disease models (e.g., oxidative stress in neurodegeneration) . Use PICO to define populations (e.g., in vitro neuronal cells) and outcomes (e.g., ROS reduction) .

How should researchers handle contradictory data on the antioxidant capacity of this compound?

Advanced Research Question
Reconcile contradictions by:

  • Assay standardization : Use ORAC and FRAP in parallel, as DPPH may underestimate polar glycosides.
  • Redox environment : Mimic physiological conditions (e.g., 10 μM Fe²⁺/Cu⁺).
  • Epistatic effects : Test synergies with ascorbate or glutathione. Publish raw datasets to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.